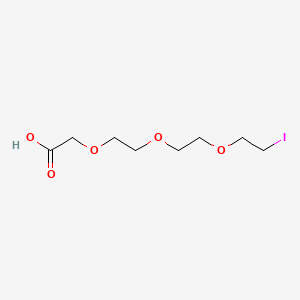
1-(2-Isopropoxyethyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isopropoxyethyl)piperazine hydrochloride is a chemical compound with a piperazine ring substituted with an isopropoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropoxyethyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-isopropoxyethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and impurities, making the process cost-effective and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Isopropoxyethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isopropoxyethyl group can be replaced with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines .
Aplicaciones Científicas De Investigación
1-(2-Isopropoxyethyl)piperazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-(2-Isopropoxyethyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
- 1-(2-Hydroxyethyl)piperazine hydrochloride
- 1-(2-Methoxyethyl)piperazine hydrochloride
- 1-(2-Ethoxyethyl)piperazine hydrochloride
Comparison: 1-(2-Isopropoxyethyl)piperazine hydrochloride is unique due to its isopropoxyethyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C9H21ClN2O |
|---|---|
Peso molecular |
208.73 g/mol |
Nombre IUPAC |
1-(2-propan-2-yloxyethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H20N2O.ClH/c1-9(2)12-8-7-11-5-3-10-4-6-11;/h9-10H,3-8H2,1-2H3;1H |
Clave InChI |
JVAPIQKLTBQSDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCN1CCNCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)



![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)

